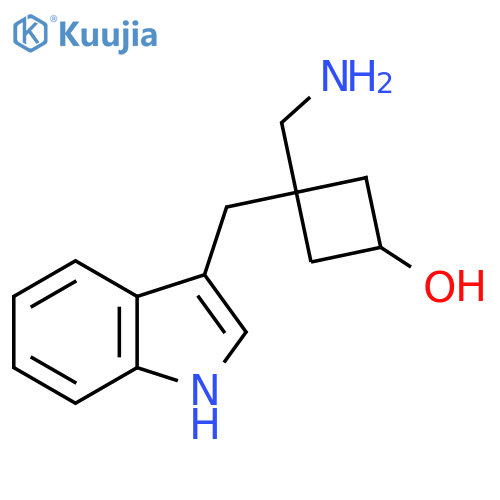

Cas no 2229119-09-7 (3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol)

3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol

- EN300-1729813

- 2229119-09-7

- 3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol

-

- インチ: 1S/C14H18N2O/c15-9-14(6-11(17)7-14)5-10-8-16-13-4-2-1-3-12(10)13/h1-4,8,11,16-17H,5-7,9,15H2

- InChIKey: ZFNIPIXMWJDQEA-UHFFFAOYSA-N

- ほほえんだ: OC1CC(CN)(CC2=CNC3C=CC=CC2=3)C1

計算された属性

- せいみつぶんしりょう: 230.141913202g/mol

- どういたいしつりょう: 230.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 62Ų

3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729813-5.0g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 5g |

$5345.0 | 2023-06-04 | ||

| Enamine | EN300-1729813-1g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 1g |

$1844.0 | 2023-09-20 | ||

| Enamine | EN300-1729813-1.0g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 1g |

$1844.0 | 2023-06-04 | ||

| Enamine | EN300-1729813-0.5g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 0.5g |

$1770.0 | 2023-09-20 | ||

| Enamine | EN300-1729813-0.05g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 0.05g |

$1549.0 | 2023-09-20 | ||

| Enamine | EN300-1729813-10.0g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 10g |

$7927.0 | 2023-06-04 | ||

| Enamine | EN300-1729813-0.25g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 0.25g |

$1696.0 | 2023-09-20 | ||

| Enamine | EN300-1729813-5g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 5g |

$5345.0 | 2023-09-20 | ||

| Enamine | EN300-1729813-10g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 10g |

$7927.0 | 2023-09-20 | ||

| Enamine | EN300-1729813-2.5g |

3-(aminomethyl)-3-[(1H-indol-3-yl)methyl]cyclobutan-1-ol |

2229119-09-7 | 2.5g |

$3611.0 | 2023-09-20 |

3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-olに関する追加情報

3-(Aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol (CAS No. 2229119-09-7): A Comprehensive Overview

The compound 3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol (CAS No. 2229119-09-7) is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound, characterized by its unique combination of functional groups and structural motifs, has garnered attention in recent scientific studies due to its versatile properties and promising applications in drug discovery, biochemistry, and material science.

Structural Analysis and Key Features

The molecular structure of 3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol is defined by a cyclobutane ring system, which serves as the central framework. Attached to this ring are two distinct substituents: an aminomethyl group (-CH₂NH₂) and a 1H-indolylmethyl group (-CH₂C₉H₆N). The presence of these groups introduces a range of functional properties, including amine reactivity, aromatic stability, and hydroxyl functionality. The cyclobutane ring itself is notable for its strained geometry, which can influence the compound's reactivity and stability under various conditions.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and conformational preferences of this compound. These studies reveal that the strained cyclobutane ring can act as a reactive site for various chemical transformations, making it a valuable substrate for synthetic chemistry applications. Additionally, the indole moiety contributes aromatic stability and potential for hydrogen bonding interactions, which are critical in biological systems.

Applications in Drug Discovery

The compound has shown promise in the field of medicinal chemistry due to its ability to interact with biological targets through multiple modes of action. The presence of both an amine group and an indole moiety provides opportunities for designing molecules with dual functionality. For instance, the amine group can serve as a site for bioisosteric replacement or as a precursor for more complex functionalization, while the indole ring can mimic or interact with aromatic binding pockets in proteins.

Recent studies have explored the use of 3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol as a lead compound in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its unique structure allows for modulation of key pharmacophores while maintaining structural integrity, making it an attractive candidate for further optimization in drug design pipelines.

Synthesis and Chemical Modifications

The synthesis of CAS No. 2229119-09-7 involves multi-step organic reactions that highlight the versatility of modern synthetic techniques. Researchers have employed methods such as Suzuki coupling, Stille coupling, and nucleophilic substitution to construct the molecule from readily available precursors. These methods not only ensure high yields but also allow for precise control over stereochemistry and regioselectivity.

Recent innovations in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives of this compound. Such enantiomers are invaluable in studying stereochemical effects on biological activity, paving the way for the development of chiral drugs with improved efficacy and reduced side effects.

Biological Activity and Mechanism

Experimental data from in vitro studies demonstrate that 3-(aminomethyl)-3-(1H-indol-3-yilmethylcyclobutan-l -ol exhibits potent inhibitory activity against several enzymes implicated in disease pathways. For example, it has been shown to inhibit tyrosine kinases involved in cancer cell proliferation while displaying selectivity over other kinases. This selective inhibition suggests potential utility in targeted therapies for oncological conditions.

Further research into its mechanism of action reveals that the compound interacts with both hydrophobic pockets and hydrogen-bonding networks within enzyme active sites. This dual interaction mode enhances binding affinity and contributes to its efficacy as a therapeutic agent.

Future Directions and Research Opportunities

The continued exploration of CAS No. 2229119 -09 -7's properties presents numerous opportunities for innovation across multiple disciplines. In drug discovery, efforts are underway to optimize its pharmacokinetic profile through structural modifications aimed at improving solubility and bioavailability.

In materials science, researchers are investigating its potential as a building block for advanced materials such as stimuli-responsive polymers or self-healing composites. The unique combination of functional groups within this molecule offers possibilities for creating materials with unprecedented properties.

Additionally, green chemistry approaches are being applied to develop more sustainable synthesis routes for this compound. By utilizing renewable feedstocks and catalytic processes with minimal environmental impact, researchers aim to make its production more eco-friendly while maintaining high quality standards. p>

2229119-09-7 (3-(aminomethyl)-3-(1H-indol-3-yl)methylcyclobutan-1-ol) 関連製品

- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)

- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)

- 90390-01-5(3-(pentylamino)methylbenzonitrile)

- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)

- 57583-54-7(Resorcinol bis(diphenyl phosphate))

- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 1705408-59-8(3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)

- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)